molecular formula C19H23N5O3S B2489412 N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872596-70-8

N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2489412
CAS No.: 872596-70-8
M. Wt: 401.49
InChI Key: QMTQSRKDUJCMMI-UHFFFAOYSA-N
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Description

N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide is a N-acylpiperidine.

Scientific Research Applications

Analytical Techniques

N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide and related substances have been studied using nonaqueous capillary electrophoresis, which is beneficial for quality control and substance separation. This method is significant for its simplicity, effectiveness, and affordability in analytical applications (Ye, Huang, Li, Xiang, & Xu, 2012).

Synthesis and Biological Activities

  • New derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents. These novel compounds exhibit notable COX-2 inhibition and analgesic activity, making them promising for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • It's used in the synthesis of antitumor agents, specifically as dual inhibitors of dihydrofolate reductase and thymidylate synthase. This highlights its potential in developing treatments for various cancers (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Heterocyclic Chemistry

The compound is involved in the creation of various heterocyclic compounds. These compounds have wide-ranging applications, including pharmaceuticals, agricultural chemicals, and dyes, underscoring the importance of this compound in diverse chemical syntheses (Ho & Suen, 2013).

Antimicrobial Properties

  • Some derivatives exhibit significant antimicrobial activity, indicating potential use in developing new antibiotics or antifungal treatments (Mohammed, Ahmed, & Abachi, 2016).
  • The compound also plays a role in the metabolism of certain antineoplastic tyrosine kinase inhibitors, which are crucial in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).

Drug Discovery

It serves as a base for designing inhibitors of histone deacetylase, pointing towards its relevance in developing anticancer drugs (Zhou et al., 2008).

Anticancer and Antipsychotic Potential

  • Studies on analogues have shown promise in anti-angiogenic and DNA cleavage, which is crucial for developing new cancer therapies (Kambappa et al., 2017).
  • Its derivatives have been explored for antipsychotic properties, highlighting the compound's potential in mental health treatment (Norman, Navas, Thompson, & Rigdon, 1996).

Antihelminthic Applications

Derivatives exhibit significant activity against parasites like Trichinella spiralis, indicating potential use in treating parasitic infections (Mavrova et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

N-[4-amino-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12-7-9-24(10-8-12)14(25)11-28-19-22-16(20)15(18(27)23-19)21-17(26)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,21,26)(H3,20,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTQSRKDUJCMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Reactant of Route 6
N-(4-amino-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

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